molecular formula C7H5F3N2O4 B1485141 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 2091525-86-7

2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B1485141
CAS No.: 2091525-86-7
M. Wt: 238.12 g/mol
InChI Key: QSUFJTZMNSDYPT-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a tetrahydropyrimidine ring and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the tetrahydropyrimidine ring. One common synthetic route includes the reaction of a suitable precursor with trifluoroethylamine under controlled conditions. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products formed during the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine

In the field of medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances its ability to cross biological membranes, such as the blood-brain barrier, allowing it to reach its target sites more effectively. The compound may also modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • CDDO-TFEA: : A trifluoroethylamide derivative of CDDO with enhanced ability to cross the blood-brain barrier.

  • 2,2,2-Trifluoroethylbenzene: : A compound with a similar trifluoroethyl group but a different aromatic structure.

Uniqueness

2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its combination of the tetrahydropyrimidine ring and the trifluoroethyl group. This combination provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,4-dioxo-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O4/c8-7(9,10)2-12-4(13)3(5(14)15)1-11-6(12)16/h1H,2H2,(H,11,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUFJTZMNSDYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C(=O)N1)CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 3
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 4
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 5
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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